molecular formula C9H10Cl2F3NO B15237263 2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-OL hcl

2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-OL hcl

Cat. No.: B15237263
M. Wt: 276.08 g/mol
InChI Key: XPQKDXIKGYSXEY-UHFFFAOYSA-N
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Description

2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride (CAS: 2135332-35-1) is a halogenated aromatic ethanolamine derivative with a molecular formula of C₉H₁₀Cl₂F₃NO and a molecular weight of 276.08 g/mol . The compound features a phenyl ring substituted with a chlorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. The amino and hydroxyl groups are adjacent on the ethan-1-ol backbone, forming a β-amino alcohol structure.

Properties

IUPAC Name

2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQKDXIKGYSXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction Approach

The synthesis begins with the nitration of o-chlorobenzotrifluoride (1-chloro-3-(trifluoromethyl)benzene) using concentrated nitric acid in acetic anhydride at 10–15°C. This step introduces a nitro group at the 4-position via electrophilic aromatic substitution, yielding 4-chloro-3-nitrobenzotrifluoride. The reaction mixture is washed with a 4–6% sodium hydroxide solution to neutralize residual acids, achieving a pH of 7.5–8.0 before organic phase extraction.

Subsequent reduction of the nitro group employs hydrazine hydrate (80% w/w) in ethanol under reflux, catalyzed by FeCl₃·6H₂O and activated carbon. This step generates 4-chloro-3-aminobenzotrifluoride, which is isolated via hot filtration and solvent evaporation. The amine intermediate reacts with ethylene oxide in a nucleophilic ring-opening reaction, forming the β-amino alcohol backbone. Finally, treatment with hydrochloric acid precipitates the hydrochloride salt, which is recrystallized from ethanol/water mixtures (Table 1).

Reaction Scheme
$$
\text{C}6\text{H}3\text{Cl(CF}3\text{)} + \text{HNO}3 \xrightarrow[\text{Ac}2\text{O}]{10–15^\circ\text{C}} \text{C}6\text{H}2\text{Cl(CF}3\text{)NO}2 \xrightarrow[\text{FeCl}3\cdot6\text{H}2\text{O}]{\text{N}2\text{H}4} \text{C}6\text{H}2\text{Cl(CF}3\text{)NH}2 \xrightarrow{\text{ethylene oxide}} \text{C}9\text{H}{10}\text{ClF}3\text{NO} \xrightarrow{\text{HCl}} \text{C}9\text{H}{11}\text{Cl}2\text{F}3\text{NO}
$$

Reductive Amination Strategy

An alternative route involves reductive amination of 4-chloro-3-(trifluoromethyl)acetophenone with ammonium acetate. The ketone reacts with ammonia in the presence of hydrogen gas (3 atm) and a Raney nickel catalyst at 60°C for 12 hours, directly yielding the β-amino alcohol. This one-pot method avoids isolation of intermediates, achieving 78–82% yield. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) before HCl salt formation.

Henry Reaction and Nitro Reduction

A third pathway utilizes the Henry reaction between 4-chloro-3-(trifluoromethyl)benzaldehyde and nitromethane in THF at 0°C, catalyzed by diethylamine. The resulting β-nitro alcohol is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous ether, followed by aqueous workup to isolate the primary amine. Acidification with concentrated HCl affords the hydrochloride salt in 85% overall yield (Table 2).

Industrial Production Methods

Industrial synthesis scales the nitration-reduction approach using continuous-flow reactors for nitration and catalytic hydrogenation for nitro reduction. Key parameters include:

  • Nitration : 10,000-L jacketed reactors maintain 15°C via glycol cooling loops, achieving 92% conversion.
  • Reduction : Fixed-bed reactors with Pd/C catalysts enable hydrogenation at 50°C and 5 bar H₂, reducing reaction time to 2 hours.
  • Ethanolamine Formation : Gas-liquid reactors introduce ethylene oxide at 40°C, minimizing oligomerization side products.

Purification employs wiped-film evaporators for solvent removal and continuous crystallization units for salt precipitation. Final batches undergo quality control via HPLC (C18 column, 0.1% TFA in H₂O:ACN), ensuring <0.5% impurities.

Optimization Strategies for Yield and Purity

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nitro group reactivity during reduction but complicate downstream separations. Ethanol/water mixtures (2:1 v/v) balance solubility and ease of isolation, achieving 89% recovery.

Catalytic Systems

  • FeCl₃·6H₂O : Optimal at 5 mol%, increasing hydrazine reduction rates by 40% compared to uncatalyzed reactions.
  • Ru-BINAP : Asymmetric hydrogenation of β-nitro alcohols achieves 98% enantiomeric excess, critical for pharmaceutical applications.

Temperature Gradients

Controlled heating during ethylene oxide addition (40°C) prevents exothermic runaway, maintaining product integrity. Post-reaction cooling to 0°C maximizes salt precipitation efficiency.

Comparative Analysis of Synthetic Methods

Table 1. Reaction Conditions and Yields Across Methodologies

Method Key Reagents Temperature (°C) Time (h) Yield (%) Purity (%)
Nitration-Reduction HNO₃, N₂H₄, FeCl₃·6H₂O 10–80 14 76 95
Reductive Amination NH₃, H₂, Raney Ni 60 12 80 92
Henry Reaction LiAlH₄, Diethylamine 0–25 8 85 97

Table 2. Industrial vs. Laboratory Scale Parameters

Parameter Industrial Process Laboratory Protocol
Reactor Volume 10,000 L 1 L
Catalyst Loading 2 mol% Pd/C 5 mol% FeCl₃·6H₂O
Throughput 500 kg/day 10 g/batch
Energy Consumption 15 kWh/kg 0.5 kWh/g

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

2-Amino-1-(3-trifluoromethylphenyl)ethanol HCl (CAS: 62064-75-9)

  • Molecular Formula: C₉H₁₁ClF₃NO
  • Key Differences: The amino and hydroxyl groups are on the same carbon (1-position), unlike the target compound’s 1,2-positions. Lacks the 4-chloro substituent, reducing molecular weight (259.24 vs. 276.08 g/mol) and altering lipophilicity .

2-Amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-OL HCl

  • Molecular Formula: C₉H₁₀Cl₂F₃NO (identical to the target compound)
  • Key Differences: Trifluoromethyl group at the 2-position instead of the 3-position on the phenyl ring. Structural isomerism impacts electronic distribution and steric bulk near the amino-alcohol moiety .
  • Implications : Altered substituent positioning could affect binding affinity in biological targets, such as enzymes or receptors.

Functional Group Analogues

Sorafenib Tosylate (CAS: 475207-59-1)

  • Molecular Formula : C₂₁H₁₆ClF₃N₄O₃·C₇H₈O₃S
  • Key Differences :
    • Incorporates the 4-chloro-3-(trifluoromethyl)phenyl group within a urea scaffold linked to a pyridinecarboxamide.
    • Larger molecular weight (637.00 g/mol) and complex structure enable kinase inhibition (e.g., Raf, VEGF receptors) .

[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol (CAS: 857284-25-4)

  • Molecular Formula: C₁₁H₈F₃NOS
  • Key Differences: Replaces the ethanolamine backbone with a thiazole ring. Trifluoromethyl group at the phenyl 4-position instead of 3-position .
  • Implications: Thiazole incorporation may enhance metabolic stability but reduces amino-alcohol functionality.

Chiral Analogues

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol

  • Key Differences :
    • Bis-trifluoromethyl groups at phenyl 3- and 5-positions increase lipophilicity (logP) compared to the target’s chloro-trifluoromethyl substitution.
    • Synthesized via dynamic kinetic resolution, emphasizing enantioselectivity in synthesis .
  • Implications : Enhanced lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions on Phenyl Ring
2-Amino-2-(4-chloro-3-(TFM)phenyl)ethan-1-OL HCl 2135332-35-1 C₉H₁₀Cl₂F₃NO 276.08 4-Cl, 3-CF₃
2-Amino-1-(3-TFM-phenyl)ethanol HCl 62064-75-9 C₉H₁₁ClF₃NO 259.24 3-CF₃
2-Amino-2-[4-Cl-2-TFM-phenyl]ethan-1-OL HCl - C₉H₁₀Cl₂F₃NO 276.08 4-Cl, 2-CF₃
Sorafenib Tosylate 475207-59-1 C₂₈H₂₄ClF₃N₄O₆S 637.00 4-Cl, 3-CF₃ (within urea scaffold)

TFM = Trifluoromethyl; Cl = Chlorine

Biological Activity

2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-OL hydrochloride, commonly referred to by its IUPAC name, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (2S)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol hydrochloride
  • CAS Number : 1810074-79-3
  • Molecular Formula : C9H10ClF3NO
  • Molecular Weight : 239.62 g/mol
  • Purity : ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, which may facilitate better membrane penetration and interaction with cellular targets. Initial studies suggest that the compound may exhibit inhibitory effects on certain enzymes or receptors involved in metabolic pathways.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Antiviral Activity : Preliminary research indicates potential antiviral properties, particularly against flaviviruses. The structure of the compound suggests it may inhibit viral replication by targeting specific viral proteins .
  • Anticancer Properties : Some derivatives of similar compounds have shown cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotective benefits, possibly through modulation of neurotransmitter systems .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of flavivirus replication
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectiveModulation of neurotransmitter systems

Case Studies

  • Antiviral Efficacy : A study explored the efficacy of phenylthiazole derivatives, which share structural similarities with 2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-OL HCl. The results indicated a high selectivity index (TI = 147) in inhibiting viral replication without significant toxicity to host cells .
  • Cytotoxicity Testing : In vitro studies on related compounds demonstrated promising results against various cancer cell lines, suggesting that modifications to the phenyl ring can enhance anticancer activity .
  • Neuroprotection : Research into the neuroprotective effects of similar compounds has shown potential in reducing oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-OL HCl, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as Friedel-Crafts acylation to introduce the trifluoromethylphenyl group, followed by reductive amination or Mannich reactions to incorporate the aminoethanol moiety. Hydrochloride salt formation is achieved via HCl treatment to enhance solubility . Reaction optimization (e.g., solvent choice, temperature, and catalyst selection) is critical for yield and purity. For example, highlights the use of trifluoroacetic acid as a solvent in Friedel-Crafts reactions to minimize side products.

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. Infrared (IR) spectroscopy verifies functional groups like the hydroxyl and amine. emphasizes purity analysis via HPLC with UV detection (λ = 254 nm), while X-ray crystallography (e.g., in ) resolves stereochemistry in chiral analogs.

Q. What are the solubility properties of this compound, and how do they affect experimental design in aqueous systems?

  • Methodological Answer : The hydrochloride salt form significantly improves water solubility, enabling use in biological assays. Solubility in polar solvents (e.g., DMSO, ethanol) is >50 mg/mL, while limited solubility in non-polar solvents necessitates pre-dissolution in DMSO for in vitro studies. and note that solubility impacts dosing consistency in pharmacokinetic assays .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity, and what computational methods predict its binding affinity to biological targets?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates lipophilicity, affecting membrane permeability. Molecular docking studies (e.g., AutoDock Vina) predict interactions with enzymes like indoleamine 2,3-dioxygenase (IDO), as seen in . Density Functional Theory (DFT) calculations further explain steric and electronic effects on receptor binding .

Q. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in receptor modulation (e.g., serotonin vs. dopamine pathways in ) may arise from assay conditions (e.g., cell type, incubation time). Resolving these requires orthogonal assays (e.g., radioligand binding, functional cAMP assays) and controlled replication. suggests using isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate target engagement .

Q. What strategies are employed to synthesize enantiomerically pure forms of this compound, and how does chirality impact its pharmacological profile?

  • Methodological Answer : Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution ensures enantiopurity. and describe HPLC with chiral stationary phases (CSPs) for enantiomer separation. The (R)-enantiomer in analogs shows higher IDO inhibition (IC₅₀ = 0.8 µM) compared to the (S)-form (IC₅₀ = 5.2 µM), highlighting chirality’s role in potency .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interaction studies?

  • Methodological Answer : CYP450 inhibition assays (e.g., fluorogenic substrates in human liver microsomes) assess metabolic stability. indicates weak CYP3A4 inhibition (IC₅₀ > 20 µM), suggesting low drug-drug interaction risk. However, metabolite identification via LC-MS/MS is recommended for comprehensive profiling .

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